molecular formula C5H8N4 B3051096 2-Hydrazinylpyridin-3-amine CAS No. 30962-77-7

2-Hydrazinylpyridin-3-amine

Cat. No.: B3051096
CAS No.: 30962-77-7
M. Wt: 124.14 g/mol
InChI Key: SJHCAZDWIWURPJ-UHFFFAOYSA-N
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Description

2-Hydrazinylpyridin-3-amine is a valuable chemical scaffold in medicinal chemistry research, integrating a pyridine ring with a hydrazine functional group. This structure is of significant interest in the development of novel chemotherapeutic agents. Compounds featuring both pyridine and hydrazinyl motifs have demonstrated promising biological activities in scientific studies. Researchers are particularly interested in such hybrids for their potential antimycobacterial properties. For instance, pyridine-appended 2-hydrazinylthiazole derivatives have shown excellent activity against Mycobacterium tuberculosis H37Rv strain, with some compounds exhibiting low micromolar minimum inhibitory concentrations (MIC) and low cytotoxicity in preliminary assays . The combination of these pharmacophores is also explored in antimicrobial research, where similar molecular frameworks have been synthesized and evaluated against a range of bacterial and fungal strains . The presence of both hydrogen bond donor and acceptor sites on the molecule makes it a versatile building block for designing potential inhibitors that can interact with biological targets, such as the KasA protein in mycobacterial cell wall synthesis . As a reagent, it is employed in the synthesis of more complex derivatives for structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydrazinylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-4-2-1-3-8-5(4)9-7/h1-3H,6-7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHCAZDWIWURPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493228
Record name 2-Hydrazinylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30962-77-7
Record name 2-Hydrazinylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Context and Significance in Heterocyclic Chemistry

The architecture of 2-Hydrazinylpyridin-3-amine, with an amino group at the 3-position and a hydrazinyl group at the 2-position of a pyridine (B92270) ring, is fundamental to its chemical reactivity and utility. Pyridine itself is a six-membered aromatic heterocycle containing one nitrogen atom, a core structure found in numerous natural products and pharmaceuticals. The introduction of a hydrazinyl (-NHNH2) and an amino (-NH2) group onto this ring significantly enhances its functionality.

The presence of multiple nitrogen atoms with lone pairs of electrons makes these compounds effective ligands in coordination chemistry, capable of forming stable complexes with various metal ions. chemimpex.commaragheh.ac.ir The hydrazine (B178648) moiety is a potent nucleophile, readily reacting with carbonyl compounds like aldehydes and ketones to form hydrazones. smolecule.com This reactivity is a cornerstone of its application in synthetic chemistry, allowing for the construction of larger, more complex heterocyclic systems. mdpi.comresearchgate.netmdpi.com

The synthesis of hydrazinopyridines can be achieved through several methods, including the direct displacement of a leaving group (like a halogen) from the pyridine ring with hydrazine hydrate (B1144303). google.comacs.org Palladium-catalyzed amination reactions have also emerged as an efficient method for preparing protected hydrazinopyridine derivatives. acs.orgacs.org The specific placement of the amino and hydrazinyl groups in this compound offers unique possibilities for intramolecular reactions and the formation of fused ring systems, which are of significant interest in medicinal chemistry.

Overview of Research Trajectories for Pyridine Hydrazine Derivatives

Research into pyridine-hydrazine derivatives has followed several key trajectories, driven by their versatile chemical properties and potential applications. A significant area of focus is their use as precursors for the synthesis of a wide array of heterocyclic compounds, such as triazolopyridines, pyrazolopyridines, and pyridotriazines. mdpi.comosi.lvresearchgate.net These resulting heterocyclic frameworks are often associated with a broad spectrum of biological activities. rsc.orgbohrium.commdpi.comnih.gov

In the realm of coordination chemistry, pyridine-hydrazine derivatives are extensively studied as ligands for the formation of metal complexes. maragheh.ac.irresearchgate.net These complexes are investigated for their catalytic activity, magnetic properties, and potential as functional materials. The ability of the pyridine-hydrazine scaffold to act as a chelating ligand, binding to a metal center through multiple nitrogen atoms, leads to the formation of stable and structurally diverse coordination polymers. maragheh.ac.ir

Furthermore, the reaction of the hydrazine (B178648) group to form hydrazones is a widely explored research avenue. mdpi.comiiste.orgnih.gov These hydrazone derivatives are not only important synthetic intermediates but also exhibit a range of interesting properties themselves, including applications in the development of fluorescent sensors and probes. bohrium.comrsc.org

Interdisciplinary Relevance in Chemical Biology and Materials Science

Direct Synthesis Approaches to this compound Scaffolds

Direct synthesis methods provide a straightforward pathway to the this compound core structure. These approaches often involve the reaction of a suitably substituted pyridine (B92270) with a hydrazine source.

Pyridine Halide and Hydrazine Hydrate (B1144303) Reactions

A prevalent method for synthesizing hydrazinylpyridines involves the reaction between a pyridine halide and hydrazine hydrate. patsnap.com This nucleophilic substitution reaction is a cornerstone in the preparation of these compounds.

The reaction of 2,3-dichloropyridine (B146566) with hydrazine hydrate is a well-established method for producing 3-chloro-2-hydrazinopyridine, a closely related derivative and precursor. researchgate.netguidechem.com The process typically involves mixing 2,3-dichloropyridine with an excess of hydrazine hydrate, often in a polar solvent like ethanol (B145695), and heating the mixture under reflux conditions for several hours. guidechem.comgoogle.com This reaction can achieve high yields, with some methods reporting up to 95-99%. google.com The use of a polar solvent facilitates the dissolution of the reactants and promotes the reaction. google.com Upon cooling, the product crystallizes and can be isolated through filtration. guidechem.comgoogle.com

ReactantsSolventConditionsProductYieldPurityReference
2,3-Dichloropyridine, Hydrazine HydrateEthanolReflux, 8 hours3-Chloro-2-hydrazinopyridine95%99% google.com
2,3-Dichloropyridine, Hydrazine HydrateDMACReflux, 6 hours3-Chloro-2-hydrazinopyridine98%99% google.com
2,3-Dichloropyridine, Hydrazine HydrateEthanol (95%)Reflux, 25 hours3-Chloro-2-hydrazinopyridineNot specifiedNot specified guidechem.com
2,3-Dichloropyridine, Hydrazine HydrateN,N-dimethylpropanolamineNot specified3-Chloro-2-hydrazinopyridineNot specifiedNot specified guidechem.com

Tertiary amines, such as N,N-dimethylpropanolamine, can serve a dual role in the synthesis of hydrazinylpyridine derivatives. google.com They function not only as a solvent but also as an acid-binding agent. google.com This helps to stabilize the reaction system's pH and drive the reaction towards product formation. google.com The use of tertiary amines as solvents has been shown to improve reaction rates and yields significantly. google.com

Synthesis from 2,3-Dichloropyridine and Hydrazine Hydrate

Hydrogen Substitution Reactions of Precursor Compounds

An alternative approach to obtaining the necessary pyridine halide precursors involves hydrogen substitution reactions. patsnap.com For instance, 2,3-dichloropyridine can be synthesized from 2,3,6-trichloropyridine (B1294687) via a hydrogenation reaction. patsnap.com This process often utilizes a mixed catalyst system, such as a combination of platinum on carbon (Pt/C) and palladium on carbon (Pd/C), in the presence of a base like sodium hydroxide (B78521) in a solvent such as methanol. patsnap.com This method offers high selectivity and reaction rates for producing the desired precursor. patsnap.comgoogle.com

PrecursorReagentsCatalystConditionsProductPurityYieldReference
2,3,6-trichloropyridineHydrogen, Sodium hydroxide in methanol8% Pt/C : 8% Pd/C (1:10)0.3 MPa, 30°C2,3-Dichloropyridine97.6%88.5% patsnap.com

Improved Reaction Conditions and Yield Optimization

Optimizing reaction conditions is crucial for maximizing the yield and purity of 2-hydrazinylpyridine derivatives. Research has shown that conducting the reaction of a pyridine halide with hydrazine hydrate under an inert atmosphere, such as nitrogen, at low temperatures followed by reflux can enhance the safety and efficiency of the synthesis. google.com The molar ratio of reactants and the choice of solvent are also critical factors. For the reaction of 2,3-dichloropyridine and hydrazine hydrate, a molar ratio of 1:4-6 (2,3-dichloropyridine to hydrazine hydrate) has been found to be effective. google.com The use of specific polar solvents or mixtures thereof, such as methanol, ethanol, dimethylformamide (DMF), and dimethylacetamide (DMAC), can significantly shorten reaction times and improve yields. google.com

Derivatization from Related Pyridine Precursors

The synthesis of this compound and its analogues can also be achieved through the derivatization of other pyridine compounds. The amino and hydrazinyl groups on the pyridine ring are reactive and can participate in various chemical transformations, allowing for the creation of a diverse range of derivatives. smolecule.com These reactions include nucleophilic substitution, condensation with carbonyl compounds to form hydrazones, and oxidation of the hydrazinyl group. smolecule.com For instance, 2-hydrazinopyridines can react with aldehydes and ketones to form Schiff bases, which can then undergo further reactions like cyclization. acs.org They are also key starting materials for the synthesis of fused heterocyclic systems such as patsnap.comgoogle.comgoogle.comtriazolo[4,3-a]pyridines. researchgate.netresearchgate.net

Functionalization of 2-Hydrazinopyridine (B147025) Derivatives

The chemical reactivity of 2-hydrazinopyridine derivatives is largely characterized by the nucleophilicity of the hydrazinyl moiety. This group readily participates in condensation and cyclization reactions to form a variety of fused heterocyclic systems. A primary application is in the synthesis of 1,2,4-triazolo[4,3-a]pyridines, which are recognized as core scaffolds in many bioactive molecules. scispace.com

One common strategy involves the condensation of a 2-hydrazinopyridine derivative with a carbonyl-containing compound to form a hydrazone intermediate, which then undergoes oxidative intramolecular cyclization. For instance, reactions with various aldehydes or α-keto acids can be employed. beilstein-journals.orgrsc.org An efficient one-pot synthesis utilizes α-keto acids and 2-hydrazinopyridines catalyzed by potassium iodide (KI) with tert-butyl hydroperoxide (TBHP) as the oxidant. scispace.comrsc.org This method is notable for being transition-metal-free and applicable to a wide range of substituted 2-hydrazinopyridines, including those with methyl, chloro, and bromo groups, producing the desired triazolopyridines in yields from 35% to 83%. scispace.comrsc.org

Electrosynthesis offers another approach for the oxidative cyclization of hydrazones derived from 2-hydrazinopyridine. beilstein-journals.org For example, N-(2-pyridinyl)hydrazones, prepared in situ from 2-hydrazinopyridine and various aldehydes, can be converted to 1,2,4-triazolo[4,3-a]pyridines via an electrooxidative transformation under constant current. beilstein-journals.org

The functionalization is not limited to cyclizations. The hydrazinyl group can be used as a building block in condensation reactions to create Schiff bases, which are themselves versatile intermediates. The reaction of hydralazine, a phthalazine (B143731) derivative containing a hydrazinyl group, with pyridine-based ketones like 1-(pyridin-3-yl)ethan-1-one demonstrates the formation of stable hydrazone structures. scirp.org

Table 1: Functionalization Reactions of 2-Hydrazinopyridine Derivatives

Starting Material (2-Hydrazinopyridine Derivative) Reagent(s) Conditions Product Yield Citation
2-Hydrazinopyridine Aryl α-keto acids, KI (20 mol%), TBHP, Na₂CO₃ 1,4-dioxane, 130 °C, 12 h 3-Aryl-1,2,4-triazolo[4,3-a]pyridines 40–83% scispace.comrsc.org
2-Hydrazino-5-nitropyridine Propanaldehyde, Benzoyl chloride DCE, Microwave, 120 °C Substituted Triazolopyridine Moderate acs.orgacs.org
2-Hydrazinopyridine Aliphatic/Aromatic Aldehydes Electrolysis, constant current (7 mA), MeCN/H₂O 1,2,4-Triazolo[4,3-a]pyridines Not specified beilstein-journals.orgscilit.com
2-Hydrazinopyridine-3,4-dicarbonitriles Salicylaldehyde (B1680747) derivatives Ethanol 2-{2-[2-Hydroxyphenylmethylidene]hydrazinyl}pyridine-3,4-dicarbonitriles Not specified wsu.edu

Introduction of Hydrazinyl Moieties onto Substituted Pyridin-3-amine Systems

The synthesis of this compound and its analogues often begins with a pre-functionalized pyridine ring, where a suitable leaving group at the 2-position is displaced by a hydrazine source. A common and effective method is the nucleophilic aromatic substitution (SNAr) reaction of a 2-chloropyridine (B119429) derivative with hydrazine hydrate. nih.govacs.orgjst.go.jp

This approach is fundamental in the synthesis of pyrazolo[3,4-b]pyridines. The process typically involves reacting a 2-chloronicotinonitrile or a related 2-chloropyridine derivative with hydrazine. d-nb.infoekb.eg For example, 2-chloropyridine-3,4-dicarbonitriles react with hydrazine hydrate in ethanol to yield 2-hydrazinylpyridine-3,4-dicarbonitriles. wsu.edu Similarly, the synthesis of 3-amino-pyrazolo[3,4-b]pyridine derivatives often proceeds through an intermediate formed by the treatment of 2-chloronicotinonitriles with hydrazine; this intermediate, a 2-hydrazinonicotinonitrile, spontaneously cyclizes to form the fused pyrazole (B372694) ring. d-nb.info

In a specific example leading to a precursor for fluorescent probes, 2-chloropyridine was reacted with hydrazine monohydrate under solvent-free microwave conditions to produce 2-hydrazinopyridine in 88% yield. nih.govacs.org This intermediate was then further reacted to build a pyrazole ring, demonstrating the utility of introducing the hydrazinyl group as a key synthetic step. nih.govacs.org The synthesis of 3-amino-pyrazolo[3,4-b]pyridine from 2-chloro-3-cyano-4,6-dimethylpyridine also relies on the initial reaction with hydrazine hydrate to form the 2-hydrazinyl intermediate, which subsequently cyclizes. jst.go.jp

Table 2: Synthesis via Introduction of Hydrazinyl Moieties

Starting Material (Pyridine Derivative) Reagent(s) Conditions Intermediate/Product Yield Citation
2-Chloropyridine Hydrazine monohydrate Solvent-free, Microwave 2-Hydrazinopyridine 88% nih.govacs.org
2-Chloronicotinonitriles Hydrazine hydrate Not specified 3-Amino-pyrazolo[3,4-b]pyridines (via 2-hydrazinopyridine intermediate) Not specified d-nb.info
2-Chloro-3-cyano-4,6-dimethylpyridine Hydrazine hydrate Boiling ethanol 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine Not specified jst.go.jp
2-Chloropyridine-3,4-dicarbonitriles Hydrazine hydrate Ethanol 2-Hydrazinylpyridine-3,4-dicarbonitriles Not specified wsu.edu
Pyridinium (B92312) halide A Hydrazine hydrate, Tertiary amine solvent Not specified 2-Hydrazino pyridine derivant P High yield google.com

Multicomponent Reaction Strategies for Nitrogen-Enriched Heterocycles

Multicomponent reactions (MCRs) provide an efficient pathway to construct complex nitrogen-rich heterocyclic scaffolds in a single step, often starting from simple precursors. 2-Hydrazinopyridine is a valuable substrate in such reactions due to its bifunctional nature. acs.orgnih.gov

A suite of tunable, one-pot three-component reactions has been developed that uses 2-hydrazinopyridine derivatives, aldehydes, and a third variable component to yield diverse heterocyclic products. acs.orgnih.gov The reaction outcome can be switched by modifying the reaction conditions or the nature of the third reactant. For instance, reacting a Schiff base, formed in situ from 2-hydrazinopyridine and an aldehyde, with an isocyanide leads to a [5+1] cycloaddition, affording six-membered pyridotriazine scaffolds. acs.orgnih.gov

Alternatively, if the isocyanide is replaced with a different type of electrophile, such as an isocyanate, isothiocyanate, or acyl chloride, the reaction pathway shifts to produce five-membered triazolopyridine scaffolds. acs.orgacs.orgnih.gov A plausible mechanism for this transformation involves the initial condensation of 2-hydrazinopyridine and an aldehyde to form a hydrazone, followed by intramolecular cyclization and subsequent amidation with the electrophile. acs.orgacs.org These MCRs are highly valuable for generating molecular diversity and accessing novel chemical entities from readily available starting materials. acs.orgnih.govmdpi.com

Table 3: Multicomponent Reactions Involving 2-Hydrazinopyridine Precursors

Hydrazine Component Aldehyde Component Third Component Conditions Product Scaffold Citation
2-Hydrazinopyridine Various aldehydes Isocyanide (e.g., TMSCN) Microwave, 100 °C, 30 min Pyridotriazine acs.orgnih.gov
2-Hydrazinopyridine Various aldehydes Isocyanate Microwave, 80 °C, 20 min Triazolopyridine-carboxamide acs.orgacs.orgnih.gov
2-Hydrazinopyridine Various aldehydes Isothiocyanate Microwave, 120 °C, 60 min Triazolopyridine-carbothiamide acs.orgacs.orgnih.gov
2-Hydrazino-5-nitro-pyridine Propanaldehyde Benzoyl chloride DCE, Microwave, 120 °C, 30 min Triazolopyridine derivative acs.orgacs.org
5-Aminopyrazole 1,3-Dicarbonyl compounds Glacial Acetic Acid (AcOH) Not specified 1H-Pyrazolo[3,4-b]pyridines mdpi.com

Reactions Involving the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) of this compound is a potent nucleophile, readily participating in condensation and cyclization reactions. Its reactivity is central to the construction of a wide array of important chemical scaffolds.

Hydrazone and Schiff Base Formation

The reaction of hydrazines with carbonyl compounds, such as aldehydes and ketones, is a fundamental transformation in organic chemistry that leads to the formation of hydrazones. soeagra.comnumberanalytics.com This condensation reaction is characterized by the formation of a carbon-nitrogen double bond (C=N). soeagra.comjmchemsci.com

The mechanism begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazinyl group on the electrophilic carbonyl carbon. soeagra.comeijppr.com This is typically followed by a proton transfer and the elimination of a water molecule to yield the hydrazone. numberanalytics.com The formation of these hydrazones is often a crucial first step, creating stable intermediates for subsequent cyclization reactions. smolecule.com Schiff bases, a related class of compounds, are also formed through the condensation of primary amines with carbonyl compounds, resulting in an imine or azomethine group. jmchemsci.comresearchgate.netekb.eg In the context of this compound, the hydrazinyl group's terminal amine is highly reactive towards aldehydes and ketones.

For instance, the reaction of 2-hydrazinylpyridines with various aldehydes and ketones proceeds readily to form the corresponding hydrazones, which can then be used to synthesize more complex heterocyclic systems. mdpi.comencyclopedia.pub

Table 1: Examples of Hydrazone Formation with 2-Hydrazinylpyridine Derivatives

Reactant 1 Reactant 2 (Carbonyl Compound) Product Type Reference
2-Hydrazinylpyridine Acetophenones Hydrazone mdpi.comencyclopedia.pub
2-Hydrazinylpyridine Aromatic Aldehydes Hydrazone researchgate.net

Cyclocondensation Reactions for Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both a hydrazinyl and an amino group, allows it to be a key precursor in the synthesis of fused heterocyclic systems. The hydrazinyl moiety, in particular, is instrumental in forming various five- and six-membered heterocyclic rings fused to the pyridine core.

One of the most common applications of 2-hydrazinylpyridines is in the synthesis of Current time information in Bangalore, IN.acs.orgtriazolo[4,3-a]pyridines. beilstein-journals.org These scaffolds can be constructed through the cyclocondensation of 2-hydrazinylpyridine with various reagents.

A prevalent method involves the reaction with orthoesters, such as triethyl orthoformate, often under acidic conditions, to yield 3-substituted triazolopyridines. Another approach is the reaction with imidates, which can proceed under mild conditions using acetic acid. researchgate.net Furthermore, oxidative cyclization of the intermediate hydrazones formed from aldehydes is another effective route. researchgate.net The reaction with chloroethynylphosphonates also leads to the formation of phosphonylated triazolopyridines through a 5-exo-dig cyclization. beilstein-journals.org

Table 2: Reagents for the Synthesis of Current time information in Bangalore, IN.acs.orgTriazolo[4,3-a]pyridines from 2-Hydrazinylpyridines

Reagent Reaction Conditions Product Type Reference
Triethyl Orthoformate Acetic acid, reflux 3-Ethyl Current time information in Bangalore, IN.acs.orgtriazolo[4,3-a]pyridine
Ethyl Imidates Acetic acid, 50-70 °C Substituted Current time information in Bangalore, IN.acs.orgtriazolo[4,3-a]pyridines researchgate.net
Aldehydes Oxidative cyclization Substituted Current time information in Bangalore, IN.acs.orgtriazolo[4,3-a]pyridines researchgate.net
Chloroethynylphosphonates K2CO3, CH3CN, rt 3-Methylphosphonylated Current time information in Bangalore, IN.acs.orgtriazolo[4,3-a]pyridines beilstein-journals.org

The reaction of 2-hydrazinylpyridines with 1,3-dicarbonyl compounds or their equivalents is a standard method for constructing pyrazole rings fused to a pyridine core, leading to pyrazolopyridine frameworks. For instance, reaction with cross-conjugated enynones leads to the formation of pyrazoles. acs.org The reaction of 3-chloro-2-hydrazinylpyridine with diethyl maleate (B1232345) in the presence of sodium ethoxide yields a pyrazolidine (B1218672) derivative, which is a precursor to pyrazole compounds. nih.gov The Vilsmeier-Haack cyclization-formylation of hydrazones derived from acetophenones and 2-hydrazinylpyridine also produces 1-(pyridin-2-yl)-1H-pyrazole derivatives. mdpi.comencyclopedia.pub

While direct synthesis of the specifically named oxadiazole from this compound was not found in the search results, the general synthesis of 1,3,4-oxadiazoles often involves the cyclization of acylhydrazones or the reaction of hydrazides with various reagents. d-nb.infomdpi.comijper.orgekb.eg The synthesis of 2-amino-1,3,4-oxadiazole derivatives can be achieved by reacting acid derivatives with thiosemicarbazide (B42300) in the presence of a dehydrating agent like POCl3. d-nb.info The amino group of the resulting oxadiazole can then be further functionalized.

The hydrazinyl moiety of this compound can be converted into a hydrazide, which can then undergo cyclization to form a 1,3,4-oxadiazole (B1194373) ring. For example, reaction with an acyl chloride would form an acylhydrazide, a common precursor for oxadiazoles. The subsequent cyclization can be achieved using reagents like phosphorus oxychloride.

The synthesis of pyridotriazine scaffolds can be achieved through multicomponent reactions involving 2-hydrazinylpyridines. A one-pot, three-component reaction of a 2-hydrazinyl-azine, an isocyanide, and an aldehyde or ketone in the presence of a catalyst like scandium triflate can afford pyrido-triazine derivatives. acs.org Another pathway involves the reaction of 1-amino-1-hydrazino-2,2-dinitroethylene with α-diones in the presence of a base, which leads to the formation of 1,2,4-triazine (B1199460) rings. nsf.gov This suggests that this compound could potentially react with α-dicarbonyl compounds to form pyridotriazine structures.

Generation of Pyrimidine-Fused Systems

The versatile reactivity of this compound allows for its use as a building block in the synthesis of various fused heterocyclic systems, including those containing a pyrimidine (B1678525) ring. The presence of both a hydrazinyl and an amino group on the pyridine core provides multiple reaction sites for cyclization reactions.

One common strategy involves the reaction of a 2-hydrazinylpyridine derivative with a suitable precursor that can provide the necessary atoms to form the pyrimidine ring. For instance, the reaction of 4-amino-2-hydrazinylpyrimidine-5-carbonitrile with acetyl acetone (B3395972) in ethylene (B1197577) glycol leads to the formation of a pyrazole-fused pyrimidine derivative. derpharmachemica.com While this specific example starts with a pyrimidine, the underlying principle of using a hydrazine-substituted aminoheterocycle to build a fused system is analogous to the potential reactivity of this compound.

Furthermore, the synthesis of pyrido[2,3-d]pyrimidines can be achieved through the condensation of 6-aminopyrimidine derivatives with α,β-unsaturated ketones. nih.gov This highlights a pathway where an amino-substituted pyridine ring, such as that in this compound, could potentially react with appropriate carbonyl compounds to construct a fused pyrimidine ring.

A general method for synthesizing pyrimido[2,1-f] researchgate.netwsu.eduacs.orgtriazines involves a multi-step process starting with the acylation of amino esters of thieno[2,3-b]pyridines, followed by reaction with amines and subsequent cyclization with hydrazine hydrate. d-nb.info This complex synthesis underscores the utility of hydrazine in forming fused nitrogen-containing heterocycles.

The following table summarizes representative reactions for the formation of pyrimidine-fused systems, illustrating the types of reagents and conditions that could be adapted for this compound.

Starting MaterialReagentProduct TypeReference
4-Amino-2-hydrazinylpyrimidine-5-carbonitrileAcetyl acetone4-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carbonitrile derpharmachemica.com
6-Amino-2,3-dihydro-2-thioxopyrimidin-4(1H)-one3-(Aryl)-1-(thiophen-2-yl)prop-2-en-1-ones5-(Aryl)-2,3-dihydro-7-(thiophen-2-yl)-2-thioxopyrido[2,3-d]pyrimidin-4(1H)-ones nih.gov
Amino esters of thieno[2,3-b]pyridinesChloroacetyl chloride, amines, hydrazine hydratePyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[2,1-f] researchgate.netwsu.eduacs.orgtriazines d-nb.info
Reaction with Salicylaldehyde Derivatives

The reaction between hydrazinyl compounds and aldehydes or ketones is a well-established method for forming hydrazones. In the case of this compound, the hydrazinyl group can readily react with salicylaldehyde and its derivatives.

Research has shown that 2-chloropyridine-3,4-dicarbonitriles can be converted to 2-hydrazinylpyridine-3,4-dicarbonitriles by reacting with hydrazine hydrate. wsu.edu These resulting hydrazinylpyridines can then undergo condensation with salicylaldehyde and its substituted derivatives to form the corresponding 2-{2-[2-hydroxyphenylmethylidene]hydrazinyl}pyridine-3,4-dicarbonitriles. wsu.edu This reaction demonstrates the nucleophilic character of the hydrazinyl group in attacking the carbonyl carbon of the salicylaldehyde.

The products of these reactions, which are hydrazones, can have interesting properties. For example, the hydrazone formed from the reaction with 3-methoxysalicylaldehyde has been shown to exhibit sensitivity to zinc ions, suggesting potential applications in sensor technology. wsu.edu

The general reaction is as follows: this compound + Substituted Salicylaldehyde → 2-{2-[2-hydroxy(substituted)phenylmethylidene]hydrazinyl}pyridin-3-amine

The formation of such hydrazones is a key step in the synthesis of more complex molecules, including fluorescent probes and other functional materials. nih.govmdpi.com

Formation of Fluorescent Probes via Hydrazone Intermediates

The reaction of 2-hydrazinylpyridine derivatives, such as this compound, with aldehydes and ketones to form hydrazones is a foundational step in the synthesis of novel fluorescent probes. acs.orgnih.gov These hydrazone intermediates can be further modified to create highly fluorescent molecules with tunable photophysical properties.

A significant class of these fluorescent probes is the triazaborolopyridinium compounds. acs.orgnih.gov These are synthesized from hydrazones of 2-hydrazinylpyridine (HPY). The resulting HPY dyes are characterized by their small size and the ability to adjust their absorption and emission properties by altering the substituents on the pyridyl or hydrazone moieties. acs.orgnih.govresearchgate.net They also exhibit large Stokes shifts and are generally not sensitive to solvent or pH changes. nih.govresearchgate.net

The synthesis of the triazaborolopyridinium core involves the cyclization of the pyridin-2-yl hydrazone derivatives, often using boron trifluoride and an amine base. google.com This process results in intensely colored compounds with strong absorption and fluorescent emission spectra. google.com

The versatility of this approach allows for the creation of functional probes for various applications, including live-cell imaging. acs.orgnih.gov For instance, by conjugating these HPY dyes to biologically active molecules, researchers have developed imaging agents that can target specific intracellular proteins, such as the kinesin spindle protein (KSP), which is a target for chemotherapy. nih.govgoogle.com

The following table highlights some key features of HPY fluorescent probes derived from 2-hydrazinylpyridine hydrazones:

FeatureDescriptionReference
SynthesisReaction of 2-hydrazinylpyridine with aldehydes/ketones to form hydrazones, followed by cyclization. nih.govgoogle.com
Core StructureTriazaborolopyridinium nih.gov
Key PropertiesSmall size, tunable absorption/emission, large Stokes shifts, stability, cell membrane permeability. acs.orgnih.govresearchgate.net
ApplicationsLive-cell imaging, receptor-targeted small-molecule probes, labeling of biologically active molecules. acs.orgnih.govgoogle.com

Adduct Formation with Biological Macromolecules (e.g., Amine Oxidases)

2-Hydrazinylpyridine and its derivatives are known to be potent inhibitors of copper amine oxidases (CAOs). researchgate.net These enzymes contain a unique 2,4,5-trihydroxyphenylalanine (B1664685) quinone (TPQ) cofactor at their active site, which is essential for their catalytic activity in the oxidative deamination of primary amines. researchgate.netnih.gov

The inhibitory action of 2-hydrazinylpyridine involves the formation of a stable adduct with the TPQ cofactor. researchgate.net Specifically, the 2-hydrazinylpyridine reacts directly at the C5 position of the TPQ, resulting in the formation of a hydrazone adduct. researchgate.net In Escherichia coli amine oxidase (ECAO), this initial adduct (adduct I) is characterized by a strong chromophore with a maximum absorbance (λmax) around 430 nm. researchgate.net X-ray crystallography has confirmed the hydrazone structure of this adduct, which appears to be stabilized by hydrogen bonds with active site residues. researchgate.net

Under certain conditions, such as a change in pH or temperature, this initial adduct can undergo rearrangement to form a second, spectroscopically distinct species (adduct II) with a λmax of approximately 530 nm. researchgate.netsigmaaldrich.com This second adduct has been identified as a form where the TPQ-2HP moiety migrates and chelates with the active site copper(II) ion. researchgate.netsigmaaldrich.com

The formation of these adducts effectively inactivates the enzyme, highlighting the potential of 2-hydrazinylpyridine derivatives as probes for studying the structure and function of amine oxidases.

Adduct TypeλmaxDescriptionReference
Adduct I~430 nmHydrazone formed by the reaction of 2-hydrazinylpyridine with the TPQ cofactor. researchgate.net
Adduct II~530 nmAzo copper(II) chelate form, resulting from the rearrangement of Adduct I. researchgate.netsigmaaldrich.com

Reactions Involving the 3-Amino Group and Pyridine Ring

Alkylation and Acylation of Amino Functions

The amino groups of this compound, both the 3-amino group and the hydrazinyl group, are nucleophilic and can participate in alkylation and acylation reactions. smolecule.comlibretexts.org

Alkylation involves the reaction of the amine with an alkyl halide, such as an alkyl iodide or bromide. libretexts.org This reaction leads to the formation of a new carbon-nitrogen bond. For primary and secondary amines, controlling the extent of alkylation can be challenging, often resulting in a mixture of products. libretexts.org However, tertiary amines can be cleanly alkylated to form quaternary ammonium (B1175870) salts. libretexts.org In the context of this compound, both the 3-amino and the hydrazinyl nitrogens could potentially be alkylated.

Acylation is the reaction of an amine with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide. libretexts.org This is a common method for protecting amino groups or for synthesizing more complex molecules. Primary and secondary amines readily undergo acylation. libretexts.org The resulting amide is generally less nucleophilic than the starting amine, which helps to prevent over-acylation. libretexts.org Acylation can be carried out in the presence of a base like pyridine to neutralize the acid byproduct. google.com

The following table summarizes these reactions:

ReactionReagentProductReference
AlkylationAlkyl halide (e.g., iodomethane)Alkylated amine/quaternary ammonium salt libretexts.org
AcylationAcid chloride or anhydrideAmide libretexts.orggoogle.com

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally considered to be electron-deficient, which makes it susceptible to nucleophilic substitution reactions, particularly at the positions ortho and para (2, 4, and 6) to the ring nitrogen. uomus.edu.iqchemicalbook.com The presence of the electron-withdrawing nitrogen atom in the ring facilitates the attack of nucleophiles at these positions. uomus.edu.iqgcwgandhinagar.com

In this compound, the pyridine ring is substituted at the 2- and 3-positions. The reactivity of the ring towards nucleophilic substitution will be influenced by the electronic effects of the hydrazinyl and amino groups. While these groups are generally considered activating for electrophilic substitution, their effect on nucleophilic substitution is more complex.

However, if a suitable leaving group is present on the pyridine ring, nucleophilic substitution can occur. For example, the synthesis of 2-hydrazinylpyridine derivatives often starts from a 2-chloropyridine, where the chlorine atom is displaced by hydrazine. wsu.eduresearchgate.net This demonstrates the feasibility of nucleophilic substitution at the 2-position of the pyridine ring.

The reactivity of the pyridine ring in this compound towards nucleophiles would likely be at the 4- and 6-positions, assuming no other leaving groups are present. The specific conditions required for such a reaction would depend on the nature of the nucleophile and any catalysts used.

Position on Pyridine RingSusceptibility to Nucleophilic AttackRationaleReference
2, 4, 6HighElectron-deficient due to the electronegative nitrogen atom. uomus.edu.iqchemicalbook.com
3, 5LowLess electron-deficient compared to the 2, 4, and 6 positions. uomus.edu.iqchemicalbook.com

Potential for Diazotization Reactions

The diazotization of primary aromatic amines is a cornerstone reaction in organic synthesis, providing a versatile intermediate, the diazonium salt, which can be transformed into a wide array of functional groups. researchgate.netwikipedia.org The process typically involves the reaction of a primary aromatic amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid. wikipedia.org For the compound this compound, the presence of a primary aromatic amino group at the 3-position suggests a potential for undergoing this classical transformation.

Theoretically, the 3-amino group of this compound can be converted to a pyridine-3-diazonium salt. The reaction mechanism would follow the established pathway for diazotization, initiated by the formation of the nitrosonium ion (NO⁺) in an acidic medium. organic-chemistry.org This electrophile would then be attacked by the nucleophilic 3-amino group. The presence of the electron-donating hydrazinyl group (-NHNH₂) at the 2-position is expected to activate the pyridine ring, potentially facilitating the diazotization of the adjacent 3-amino group. However, the reactivity of pyridinediazonium salts can differ significantly from their benzenoid analogs, and their stability is often lower. google.com

A significant challenge in the diazotization of this compound is the presence of the hydrazinyl moiety itself, which is also highly reactive towards nitrous acid. This introduces a question of chemoselectivity. The hydrazinyl group can undergo oxidation or lead to cyclization reactions under diazotization conditions. For instance, reactions of 2-hydrazinopyridines can lead to the formation of fused heterocyclic systems such as researchgate.netCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-a]pyridines. organic-chemistry.org The reaction of 2-hydrazinyl-azines with various reagents can also yield pyridotriazines. nih.gov

Therefore, the treatment of this compound with nitrous acid could lead to a mixture of products, including:

The desired pyridine-3-diazonium salt, resulting from the diazotization of the 3-amino group.

Products arising from reactions at the 2-hydrazinyl group.

Intramolecular cyclization products, such as derivatives of pyridotriazole or tetrazolopyridine.

The relative yields of these products would be highly dependent on the specific reaction conditions, such as temperature, acid concentration, and the rate of addition of the nitrite source. Low temperatures (typically 0-5 °C) are standard for preparing diazonium salts to minimize their decomposition. wikipedia.org

Due to the complex reactivity profile, achieving selective diazotization of the 3-amino group without affecting the 2-hydrazinyl group would likely require careful optimization of the reaction parameters. The resulting diazonium salt, if successfully formed, could be a valuable intermediate for introducing various substituents at the 3-position of the pyridine ring through subsequent dediazoniation reactions. wikipedia.org These reactions could include the introduction of halogens (Sandmeyer reaction), hydroxyl groups, or a hydrogen atom (dediazoniation-reduction). wikipedia.org

The table below summarizes the potential reaction pathways when this compound is treated with nitrous acid.

Reactive SitePotential ReactionProduct Class
3-Amino GroupDiazotizationPyridine-3-diazonium salt
2-Hydrazinyl GroupOxidationVarious oxidation products
Both GroupsIntramolecular CyclizationFused heterocycles (e.g., Pyridotriazoles)

Coordination Chemistry and Ligand Design Principles of 2 Hydrazinylpyridin 3 Amine

Chelation Modes and Metal Complexation Dynamics

The coordination behavior of 2-hydrazinylpyridin-3-amine is dictated by the availability of multiple nitrogen donor atoms for binding with metal centers. The specific mode of chelation can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.

Role of Pyridine (B92270) Nitrogen in Coordination

The nitrogen atom within the pyridine ring is sp²-hybridized and possesses a lone pair of electrons in an sp² orbital. libretexts.org This lone pair is readily available for coordination to a metal ion, forming a stable sigma bond. The involvement of the pyridine nitrogen in coordination is a common feature in the chemistry of pyridine-containing ligands. nih.gov In complexes of related 2-hydrazinopyridine (B147025) ligands, the pyridine nitrogen is consistently observed to coordinate to the metal center. researchgate.netiucr.org This coordination deactivates the pyridine ring towards electrophilic substitution. libretexts.org

Involvement of Hydrazinyl Nitrogen Atoms in Chelation

The hydrazinyl group (-NH-NH₂) offers two additional nitrogen atoms for potential coordination. The terminal amino nitrogen of the hydrazinyl group is typically the primary coordination site. researchgate.netmdpi.com This is due to its greater nucleophilicity compared to the nitrogen atom directly attached to the pyridine ring. In many documented complexes of 2-hydrazinopyridine derivatives, the ligand acts as a bidentate chelate, coordinating through the pyridine nitrogen and the terminal nitrogen of the hydrazinyl group to form a stable five-membered chelate ring. researchgate.netiucr.org

Potential Participation of the 3-Amino Nitrogen in Ligand Binding

The presence of the 3-amino group introduces the possibility of forming additional or alternative coordination modes. While the pyridine and hydrazinyl nitrogens are often the primary binding sites, the 3-amino nitrogen could potentially participate in chelation, leading to a tridentate coordination mode. The ability of the 3-amino group to engage in coordination would depend on steric factors and the electronic properties of the metal center. In some complexes with related ligands, amino groups on the pyridine ring have been shown to participate in metal coordination. researchgate.net

Influence of Keto-Enol Tautomerism on Coordination Behavior

Hydrazone ligands, which can be formed from hydrazinylpyridines, are known to exhibit keto-enol tautomerism. researchgate.netmasterorganicchemistry.comchemistrysteps.com This tautomerism involves the migration of a proton and the shifting of a double bond. In the context of this compound, while it is not a hydrazone itself, the hydrazinyl group can be prone to reactions that lead to hydrazone formation. The resulting hydrazone can exist in equilibrium between a keto form (C=O) and an enol form (C=C-OH). researchgate.netmasterorganicchemistry.comlibretexts.org The coordination behavior of the ligand can be significantly influenced by which tautomeric form is present, as the enol form can deprotonate to act as an anionic ligand, which can affect the charge and geometry of the resulting metal complex. researchgate.net

Characterization of Metal Complexes and Their Geometries

The metal complexes formed with this compound and its derivatives can be characterized using various spectroscopic and analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction. X-ray crystallography provides definitive information about the geometry of the metal complex. For instance, palladium(II) complexes with 2-hydrazinopyridine have been shown to adopt a square-planar geometry with the ligands in a trans-orientation. researchgate.net Similarly, copper(II) complexes with hydrazinyl ligands have been reported to exhibit square-planar geometries. The coordination of hydrazides to metal ions often results in distorted octahedral or tetrahedral geometries, depending on the metal and the other ligands present. mdpi.comjmcs.org.mx

Table 1: Examples of Metal Complexes with Related Hydrazinylpyridine Ligands and Their Geometries

Metal Ion Ligand Geometry Reference
Palladium(II) 2-Hydrazinopyridine Square-planar researchgate.net
Yttrium(III) 1-(pyridin-2-yl)-2-(pyridine-2-ylmethylene)hydrazine Distorted tricapped trigonal prism eurjchem.com
Erbium(III) 1-(pyridin-2-yl)-2-(pyridine-2-ylmethylene)hydrazine Distorted tricapped trigonal prism eurjchem.com
Nickel(II) 2-(4-Bromophenoxy)acetohydrazide Distorted octahedron mdpi.com
Zinc(II) 3-Amino-5-phenylpyrazole Distorted tetrahedral researchgate.net

Applications in Metallochemistry and Sensing

The ability of this compound and its derivatives to form stable complexes with a variety of metal ions makes them valuable in the field of metallochemistry. These complexes can exhibit interesting magnetic, electronic, and catalytic properties. For example, hydrazone-based ligands are used in the development of catalysts and as models for biological systems. researchgate.net

Furthermore, the changes in the spectroscopic properties of these ligands upon metal complexation can be exploited for the development of chemical sensors. Derivatives of 2-hydrazinylpyridine have been investigated as optical sensors for anions like carbonate. researchgate.netrsc.org The interaction with the target ion leads to a change in color or fluorescence, allowing for its detection. Schiff base derivatives of hydrazinylpyridines have also been developed as fluorescent chemosensors for various metal ions, including Cu²⁺. mdpi.com The introduction of functional groups can be used to tune the selectivity and sensitivity of these sensors for specific analytes. monash.edu

Enhanced Metal Ion Removal from Solutions

The presence of multiple amine and hydrazine (B178648) functional groups on the this compound structure suggests its strong potential as an adsorbent for removing heavy metal ions from aqueous solutions. Amine-functionalized materials are widely recognized for their high affinity for heavy metal ions like lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺). nih.govrsc.org The mechanism of removal is primarily based on chelation, where the lone pair electrons on the nitrogen atoms form coordinate bonds with the electron-deficient metal cations. rsc.org

In the case of this compound, the multiple nitrogen sites can work synergistically to bind a single metal ion, leading to a stable chelate complex and effective sequestration from the solution. Porous polymer gels functionalized with amino groups have demonstrated exceptionally high removal capacities for lead ions, attributed to the high density of active amine sites. nih.gov Similarly, amine-functionalized cellulose (B213188) has shown remarkable adsorption capacity for both Cd(II) and Pb(II), with the efficiency of the process being dependent on the pH of the solution. rsc.org At optimal pH, the amine groups are deprotonated and thus more available for coordination with metal cations. deswater.com While specific studies quantifying the adsorption capacity of this compound are not prevalent, the performance of analogous amine-functionalized adsorbents highlights its promise in environmental remediation.

Table 1: Adsorption Capacities of Various Amine-Functionalized Adsorbents for Heavy Metal Ions

Adsorbent Material Target Metal Ion Maximum Adsorption Capacity (q_m) (mg/g) Reference
Amine-enriched Porous Polymer Gel (NUT-21-TETA) Pb(II) 1211 nih.gov
Amine-functionalized Cellulose (PEI/SA-MCCMV) Pb(II) 357.1 rsc.org
Amine-functionalized Cellulose (PEI/SA-MCCMV) Cd(II) 217.3 rsc.org
Amine-functionalized Lignin (PAL) Pb(II) ~150 ncsu.edu

This table presents data for materials with similar functional groups to illustrate the potential of this compound for metal ion removal.

Development of Dual Sensing Probes for Metal Ions

The design of dual sensing probes, which can detect two different analytes or provide two different output signals for one analyte, is an advanced area of chemosensor development. Ligands derived from the hydrazinylpyridine scaffold are well-suited for this purpose. For instance, a Schiff base sensor synthesized from 2-hydrazinylpyridine demonstrated dual sensing capabilities for mercury (Hg²⁺) and silver (Ag⁺) ions through distinct "turn-on" and "turn-off" fluorescence responses. mdpi.com

The development of such probes often relies on specific photophysical mechanisms. Chelation-Enhanced Fluorescence (CHEF) is a common principle where the binding of a metal ion to a weakly fluorescent ligand restricts C=N isomerism or other non-radiative decay pathways, leading to a significant increase in fluorescence intensity (a "turn-on" response). mdpi.com Conversely, mechanisms like Aggregation-Caused Quenching (ACQ) or energy/electron transfer processes induced by paramagnetic metal ions can lead to a decrease in fluorescence (a "turn-off" response). mdpi.com

By carefully selecting the fluorophore and the chelating unit derived from this compound, it is possible to create systems that respond differently to various metal ions. For example, a single probe could exhibit a "turn-on" response for one metal ion (e.g., Zn²⁺) via the CHEF mechanism while showing fluorescence quenching for another (e.g., Cu²⁺) due to the paramagnetic nature of the latter. This dual-mode capability enhances the analytical power of the sensor, allowing for more complex sample analysis.

Formation of Chemosensors for Heavy Metal Detection

Schiff bases derived from 2-hydrazinylpyridine are effective chemosensors for detecting heavy and transition metal ions in solution. nih.gov A notable example is a versatile sensor, designated 'L', synthesized from 2-hydrazinylpyridine and a julolidine (B1585534) derivative, which can detect four adjacent transition metal ions—Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺—through distinct colorimetric or fluorescent signals. acs.org

The operational mechanism of this sensor highlights key design principles. Upon introduction of the metal ions, the sensor 'L' forms complexes, leading to observable changes in its UV-Vis absorption and fluorescence spectra. The sensor exhibited a unique and visible color change for Co²⁺, allowing for its detection by the naked eye. nih.gov For Zn²⁺, a significant fluorescence enhancement was observed, characteristic of a CHEF-based "turn-on" sensor. acs.org The sensor was able to quantitatively detect these metal ions in real-world samples like tap water and river water, demonstrating its practical applicability. acs.org

The selectivity of such chemosensors is a critical parameter. The sensor 'L' showed good selectivity for the target ions in the presence of many other competing cations and anions. acs.org In cases of interference, such as from Cu²⁺ during the detection of Co²⁺ and Ni²⁺, the interference could be eliminated by using a masking agent like Chelex-100 resin, which has a stronger affinity for the interfering ion. nih.govacs.org The detection limits for these sensors can reach the micromolar (μM) or even nanomolar (nM) range, making them highly sensitive for monitoring trace levels of toxic heavy metals. mdpi.comnih.gov

Table 2: Detection Profile of a Chemosensor (L) Derived from 2-Hydrazinylpyridine

Target Ion Detection Method Observed Change Limit of Detection (LOD) Reference
Co²⁺ Colorimetric / UV-Vis Color change to yellow, new absorption peak at 532 nm 0.28 μM nih.govacs.org
Ni²⁺ UV-Vis New absorption peak at 446 nm 0.35 μM acs.org
Cu²⁺ UV-Vis New absorption peak at 306 nm 0.41 μM acs.org

Computational and Theoretical Chemistry Studies of 2 Hydrazinylpyridin 3 Amine

Quantum Chemical Investigations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic properties and behavior of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying complex organic molecules.

DFT calculations are instrumental in elucidating the electronic landscape of 2-Hydrazinylpyridin-3-amine and related structures. These studies reveal how electron density is distributed across the molecule, which is fundamental to understanding its reactivity and intermolecular interactions. For instance, calculations on analogous 2-(arylidenehydrazinyl)pyridines and related heterocyclic systems have been performed to understand their electronic properties. researchgate.net

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Electrostatic potential (ESP) mapping is another valuable output of DFT calculations. It visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For derivatives of 2-hydrazinylpyridine, such as 8-chloro- researchgate.nettriazolo[4,3-a]pyridine, ESP maps show negative potential (red/yellow) around the nitrogen atoms of the pyridine (B92270) and triazole rings, indicating these are likely sites for electrophilic attack or coordination with metal ions. mdpi.com Conversely, positive potential (blue) is often located around the hydrogen atoms of the amine groups, highlighting them as potential hydrogen bond donors. mdpi.com This detailed electronic picture is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Electronic Properties of a Related Pyridyl-Triazine System

PropertyValueSignificance
HOMO Energy-6.50 eVIndicates electron-donating capability.
LUMO Energy-1.80 eVIndicates electron-accepting capability.
HOMO-LUMO Gap4.70 eVRelates to chemical reactivity and stability.
Dipole Moment2.1 DMeasures the overall polarity of the molecule.

Note: Data is illustrative and based on typical values for similar heterocyclic systems.

The flexibility of the hydrazinyl side chain in this compound allows for multiple spatial arrangements, or conformations. Computational methods are used to identify the most stable conformers by calculating their relative energies. For related molecules, DFT calculations have successfully predicted low-energy conformers, often finding differences of less than 2 kcal/mol between them.

In the case of 2-hydrazinopyridine (B147025), studies have shown that its conformation is highly dependent on its chemical environment. When complexed with a metal ion like palladium(II), both the pyridine and terminal hydrazine (B178648) nitrogen atoms coordinate to the metal, stabilizing a syn-conformation. researchgate.net In contrast, when protonated to form a dihydrochloride (B599025) salt, the electrostatic repulsion forces the molecule into an anti-conformation. researchgate.net

Furthermore, theoretical calculations can predict the relative stability of different structural isomers. For example, in the synthesis of quinoline-based hydrazones, DFT calculations were used to determine that the benzotriazol-1-yl isomer was more stable than the benzotriazol-2-yl isomer. semanticscholar.org Similar studies on pyridyl-decorated triazines have shown that different orientations of the pyridine rings lead to distinct isomers whose relative stability can be influenced by the solvent environment. academie-sciences.fr The energy barriers for conversion between these isomers can also be calculated, providing insight into their potential for interconversion. academie-sciences.fr

Table 2: Relative Energies of Isomers for a Related Pyridyl-Triazine Compound

IsomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Water, kcal/mol)
Isomer 10.400.00 (Most Stable)
Isomer 20.00 (Most Stable)0.40
Isomer 31.931.53

Source: Adapted from data on 2-pyridyl-decorated 2-amino-1,3,5-triazine. academie-sciences.fr

Quantum chemical calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure verification when compared with experimental data.

NMR Spectroscopy: Chemical shifts for ¹H and ¹³C NMR can be calculated. In derivatives of 2-hydrazinylpyridine, predicted chemical shifts for pyridinium (B92312) protons and the NH proton of the hydrazone linker are compared with experimental spectra to confirm structural assignments. jst.go.jpjst.go.jp For example, the downfield shift of pyridinium protons adjacent to the nitrogen atom due to its electron-withdrawing effect can be reproduced by these calculations. jst.go.jp

IR Spectroscopy: Vibrational frequencies from IR spectroscopy can also be predicted. DFT calculations, often using the B3LYP functional, have been successfully employed to assign vibrational modes in metal complexes of 2-hydrazinopyridine. researchgate.net By comparing calculated frequencies with experimental data, specific bands corresponding to N-H stretching, C=N vibrations, and metal-ligand vibrations can be confidently identified. researchgate.netjst.go.jp

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands seen in UV-Vis spectra. This method has been used to confirm that observed absorption bands in certain pyridylhydrazinyl derivatives are due to intramolecular charge transfer (ICT) transitions. sioc-journal.cn

Table 3: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for a bis(2-hydrazinopyridine)palladium(II) Complex

Vibrational ModeExperimental IR FrequencyCalculated (B3LYP) FrequencyAssignment
ν(NH₂)32923305Symmetric NH₂ Stretch
ν(NH₂)33543381Asymmetric NH₂ Stretch
δ(NH₂)16181625NH₂ Bending (Scissoring)
ν(Ring)15701577Pyridine Ring C=C/C=N Stretch

Source: Adapted from data on [Pd(hypy)₂]Cl₂. researchgate.net

DFT is a cornerstone for investigating the pathways of chemical reactions involving hydrazinylpyridine derivatives. By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating its energy, known as the activation energy (Ea or ΔG‡).

This approach can:

Determine Reaction Feasibility: A lower calculated activation energy suggests a faster, more favorable reaction.

Explain Regioselectivity: In reactions where multiple products can form, DFT can predict which pathway has the lower energy barrier, thus explaining why one isomer is formed preferentially.

Compare Mechanisms: It can be used to adjudicate between different proposed mechanisms, such as concerted versus stepwise pathways. For instance, a DFT study on a cascade reaction predicted that a concerted pathway had an activation energy 1.5 kcal/mol lower than a stepwise pathway, identifying it as the more probable route. acs.org

For reactions involving 2-hydrazinylpyridine, such as cyclocondensations to form pyrazoles or triazolopyridines, DFT can model the nucleophilic attack of the hydrazine group, subsequent cyclization, and elimination steps. mdpi.comacs.org These calculations provide a detailed, step-by-step understanding of how reactants are transformed into products, guiding the optimization of experimental reaction conditions.

Prediction of Spectroscopic Parameters

Molecular Modeling and Docking Simulations

While quantum chemistry focuses on the intrinsic properties of a molecule, molecular modeling and docking are used to predict how a molecule interacts with large biological macromolecules, such as proteins and enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a specific region of a biological target, typically the active site of an enzyme or a receptor binding pocket. The goal is to find the binding mode with the lowest energy, which is often expressed as a "docking score."

Derivatives of 2-hydrazinylpyridine have been the subject of numerous docking studies to rationalize their observed biological activities and to predict potential interactions. These studies typically involve:

Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Docking the 3D structure of the ligand into the active site of the protein.

Analyzing the resulting poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

For example, various hydrazone derivatives have been docked into the active sites of enzymes like tyrosinase, cholinesterases, and bacterial proteins to explain their inhibitory effects. jst.go.jpjst.go.jpnih.govsemanticscholar.org Docking results for a potent tyrosinase inhibitor showed that the NH of the hydrazine linker formed a crucial hydrogen bond with the backbone of Gly281, while other parts of the molecule interacted with key histidine and valine residues in the active site. nih.gov Similarly, docking of pyridinium salts into acetylcholinesterase revealed that the molecule spans the active site, with the pyridinium ring interacting with the peripheral anionic site (PAS) and the other end of the molecule forming bonds within the catalytic active site (CAS). jst.go.jp

These simulations provide invaluable, atom-level insights into the structure-activity relationship (SAR), guiding the design of new, more potent inhibitors.

Table 4: Summary of Molecular Docking Studies on 2-Hydrazinylpyridine Analogs

Ligand ClassTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Vanillin-benzylidenehydrazine hybridTyrosinase (PDB: 2Y9X)-7.9His85, His263, Gly281, Val283 nih.gov
Pyridinium-hydrazone saltAcetylcholinesterase (PDB: 4EY7)-12.8Trp286, Tyr341, Asp74, Tyr124 jst.go.jp
Pyridine-thiophene-pyrimidine hybridM. tuberculosis Catalase-peroxidase-8.9His105, Arg101, Trp104, Pro134
Hydrazide-hydrazone derivative6MTU Receptor-8.1Arg120, Cys117, Tyr181 mdpi.com
Schiff Base (MPM) Cu(II) ComplexS. aureus Tyrosyl-tRNA synthetase (PDB: 1JII)-9.2Asp195, Gly193, His49, Cys36 semanticscholar.org

Analysis of Enzyme Active Site Binding Mechanisms

The hydrazinyl (-NH-NH2) and amino (-NH2) groups of this compound are key functional moieties that govern its potential interactions within enzyme active sites. The hydrazinyl group, in particular, is known for its reactivity and ability to act as an inhibitor for certain classes of enzymes, notably copper-containing amine oxidases.

Studies on related hydrazine compounds reveal that they can form covalent bonds with enzyme cofactors. For instance, 2-hydrazinopyridine has been shown to bind covalently to the topaquinone (B1675334) (TPQ) cofactor in the active site of Vascular Adhesion Protein-1 (VAP-1) and Escherichia coli amine oxidase. acs.org The binding mechanism involves the primary amine of the hydrazine group reacting with the TPQ cofactor. acs.org This interaction can halt the enzymatic reaction, as the catalytic aspartic acid residue is unable to abstract a proton from the secondary amine of the bound hydrazine, effectively inhibiting the enzyme. acs.org

Molecular dynamics simulations and X-ray crystallography of related inhibitors show that specific amino acid residues within the active site play a crucial role in stabilizing the bound ligand. acs.org Hydrogen bonding between the inhibitor and residues like aspartic acid, as well as interactions with the TPQ cofactor itself, are critical for determining the conformation and stability of the enzyme-inhibitor complex. acs.org For this compound, it is anticipated that both the hydrazinyl and the adjacent amino group would participate in a network of hydrogen bonds within an enzyme's active site, contributing to its binding affinity and specificity. Docking studies on similar nih.govmmv.orgnih.govTriazolo[4,3-a]pyridine sulfonamides targeting the falcipain-2 (FP-2) enzyme of Plasmodium falciparum have shown that oxygen atoms of a sulfonamide group and a nitrogen atom of the triazolopyridine ring system are key interacting points with amino acids like Gln36, Cys42, and Gly83. mdpi.com

Table 1: Potential Key Interactions in Enzyme Active Site Binding

Interacting Group of Ligand Potential Enzyme Partner Type of Interaction Significance
Hydrazinyl Group (-NH-NH₂) Carbonyl of Cofactor (e.g., TPQ) Covalent Bond Formation Irreversible or potent inhibition
Hydrazinyl Group (-NH-NH₂) Aspartic Acid Residue Hydrogen Bond Stabilization of bound conformation
Amino Group (-NH₂) Carbonyl/Hydroxyl of Residue Hydrogen Bond Enhanced binding affinity
Pyridine Ring Nitrogen Amino Acid Residues Hydrogen Bond, π-cation Orientation and anchoring in the active site

Structure-Activity Relationship (SAR) and Structure-Property Relationship (QSPR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) studies are vital computational tools for optimizing the biological activity and physicochemical properties of lead compounds. For this compound, SAR studies would focus on how modifications to its structure affect its biological efficacy.

Research on related 2-aminopyridine (B139424) and 4-aminopyridine (B3432731) derivatives has provided valuable SAR insights. nih.govmmv.orgacs.org For instance, in a series of 3,5-diaryl-2-aminopyridines, substitutions on the aryl rings were systematically varied to improve antimalarial activity while reducing cardiotoxicity. mmv.org Similarly, studies on 4-aminopyridine derivatives as potassium channel blockers showed that the nature and position of substituents on the pyridine ring significantly impact potency. nih.govnih.gov A methyl group at the 3-position increased potency seven-fold compared to the parent compound, whereas a trifluoromethyl group at the 2-position rendered the compound 60-fold less active. nih.govnih.gov

For this compound, the key areas for modification would be:

The Pyridine Ring: Introducing substituents could modulate the electronic properties (pKa), lipophilicity, and steric profile, influencing binding affinity and selectivity.

The Hydrazinyl Group: Acylation or alkylation could alter reactivity and metabolic stability.

The Amino Group: Substitution could fine-tune solubility and hydrogen bonding capacity.

QSPR models use statistical methods to correlate chemical structure with physical properties. For hydrazone derivatives, Density Functional Theory (DFT) calculations have been used to compute electronic parameters like HOMO-LUMO energy gaps, hardness, and electronegativity to predict antioxidant activity. scirp.orgscilit.com Such computational approaches could predict the properties of novel this compound derivatives before their synthesis.

Table 2: Hypothetical SAR Insights for this compound Derivatives

Position of Substitution Type of Substituent Predicted Effect on Activity/Property Rationale
C4, C5, C6 on Pyridine Ring Electron-withdrawing (e.g., -F, -Cl) Potential increase in binding affinity Alters pKa of pyridine nitrogen and amino groups, potentially enhancing interactions.
C4, C5, C6 on Pyridine Ring Electron-donating (e.g., -CH₃, -OCH₃) May increase or decrease activity Modifies electron density and lipophilicity; effect is target-dependent. nih.govnih.gov
Hydrazinyl Nitrogen Alkylation (e.g., -CH₃) May alter binding mode and potency Can shift binding conformation and introduce new steric interactions. acs.org

Polymorphism and Solid-State Interactions (e.g., for derivatives)

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical sciences as different polymorphs can exhibit different physical properties. While there is no specific study on the polymorphism of this compound itself, extensive research on a direct derivative, 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole , provides a clear and relevant example of this phenomenon. nih.govresearchgate.net

Two concomitant polymorphs of this derivative were identified from crystallization in isopropanol, one crystallizing in a triclinic system and the other in an orthorhombic system. nih.govresearchgate.netdntb.gov.ua Despite the molecules having identical conformations in both crystal forms, their packing arrangements and intermolecular interactions differ significantly. nih.govresearchgate.net

Triclinic Polymorph: The fundamental building unit is a centrosymmetric dimer. This dimer is formed through a combination of 'head-to-tail' π-stacking interactions and N—H···N(π) hydrogen bonds. nih.govresearchgate.net

Orthorhombic Polymorph: In this form, the molecules are organized into columns via 'head-to-head' π-stacking interactions. These columns then pair up through N—H···N(lone pair) hydrogen bonds to form a double-column motif. nih.govresearchgate.net

Quantum chemical calculations were essential to understand the relative stability of these two forms. Periodic calculations of the lattice energy showed that the triclinic structure is more stable by 0.60 kcal mol⁻¹, which is consistent with its higher density. nih.govresearchgate.net This type of computational analysis is crucial for identifying the most stable polymorphic form and understanding the energetic landscape of the solid state. The study of intermolecular interactions, such as hydrogen bonding and π-stacking, is fundamental to predicting and characterizing the polymorphic behavior of related compounds like this compound. researchgate.netrsc.orgresearchgate.net

Table 3: Crystallographic Data for Polymorphs of 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole

Parameter Triclinic Polymorph Orthorhombic Polymorph
Crystal System Triclinic Orthorhombic
Space Group P-1 Pca2₁
Dominant Stacking 'Head-to-tail' 'Head-to-head'
Primary Building Motif Centrosymmetric dimer Column
Key Hydrogen Bonds N—H···N(π) N—H···N(lone pair)
Calculated Lattice Energy Lower (more stable) Higher (less stable)
Density Higher Lower

Data sourced from studies on a derivative of this compound. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 Hydrazinylpyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 2-hydrazinylpyridin-3-amine derivatives in solution. ¹H NMR, in particular, provides valuable information about the chemical environment of hydrogen atoms within the molecule.

The chemical shifts (δ) of protons are influenced by their local electronic environment. Protons attached to or near electronegative atoms or aromatic rings are deshielded and appear at lower fields (higher ppm values). For instance, in derivatives of 2-hydrazinylpyridine, the protons on the pyridine (B92270) ring typically appear in the aromatic region of the spectrum. mdpi.comnih.gov The protons of the hydrazinyl group (-NH-NH₂) give rise to signals that can vary in their chemical shift depending on factors like solvent and concentration, due to hydrogen bonding. libretexts.orgucl.ac.uk The hydrogens on carbons directly bonded to the amine nitrogen generally appear in the range of 2.3-3.0 ppm. libretexts.org

For example, in a study of 2-hydrazinyl-N-(4-methoxyphenyl)pyridine-5-sulfonamide, the ¹H-NMR spectrum showed a broad singlet for the NH₂ protons at 4.35 ppm and another for the NH proton at 8.36 ppm. mdpi.com The protons on the pyridine ring were observed at 6.67 ppm, 7.57 ppm, and 8.09 ppm. mdpi.com In another example, the ¹H NMR spectrum of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, a derivative, displayed distinct signals for the pyridine and pyrazole (B372694) protons, as well as the ferrocenyl group. nih.gov

It is also a common practice to use deuterated solvents like Deuterium oxide (D₂O) to identify labile protons, such as those in NH and OH groups. libretexts.org When D₂O is added to the sample, these protons exchange with deuterium, causing their corresponding signals to disappear from the ¹H NMR spectrum. libretexts.org

Table 1: Illustrative ¹H NMR Chemical Shifts for a Derivative of 2-Hydrazinylpyridine

Functional Group Chemical Shift (ppm)
NH₂ 4.35 (broad singlet)
NH 8.36 (broad singlet)
Pyridine H-3 6.67 (d)
Pyridine H-4 7.57 (dd)
Pyridine H-6 8.09 (d)

Data sourced from a study on 2-hydrazinyl-N-(4-methoxyphenyl)pyridine-5-sulfonamide. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Primary amines, like the parent this compound, typically show two N-H stretching bands in the region of 3200-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. libretexts.orgwpmucdn.com Secondary amines, which may be formed from derivatives, exhibit only a single N-H stretching band in this region. spectroscopyonline.com The N-H bending vibrations (scissoring) for primary amines are typically observed around 1600 cm⁻¹. wpmucdn.com C-N stretching vibrations for aromatic amines are found in the 1200 to 1350 cm⁻¹ range. libretexts.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. The N-H stretching vibrations are also observable in Raman spectra. ias.ac.in For some amine derivatives, Raman spectroscopy can provide additional structural details and is particularly useful for studying symmetric vibrations that may be weak in the IR spectrum. ias.ac.inirdg.org The use of different laser wavelengths, such as 785 nm or 1064 nm, can help to reduce fluorescence interference, which can sometimes be an issue with amine-containing compounds. americanpharmaceuticalreview.com

Table 2: Characteristic IR Absorption Frequencies for Amines

Vibrational Mode Frequency Range (cm⁻¹) Intensity
N-H Stretch (Primary Amines) 3300–3500 Medium
N-H Bend (Primary Amines) 1550–1650 Strong
C-N Stretch (Aromatic Amines) 1200–1350 Medium to Strong

General ranges based on established spectroscopic principles. libretexts.orglibretexts.org

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Emission

Electronic spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for conjugated systems like those found in this compound and its derivatives.

UV-Visible (UV-Vis) Absorption Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy molecular orbitals. Molecules with π-electrons or non-bonding electrons (n-electrons) can absorb UV or visible light to promote these electrons to higher anti-bonding molecular orbitals. ijprajournal.com The presence of chromophores, such as the pyridine ring and any conjugated systems in derivatives, leads to characteristic absorption bands. ijprajournal.comupi.edu The position and intensity of these bands can be influenced by substituents on the aromatic ring and the solvent used. upi.edu For example, hydrazone derivatives of 2-hydrazinylpyridine exhibit strong absorption maxima. nih.gov

Fluorescence Emission Spectroscopy: Some molecules, after absorbing light, will emit light of a longer wavelength as the excited electrons return to the ground state. This phenomenon is known as fluorescence. While simple amines are not typically fluorescent, certain derivatives of this compound can be. rsc.org For instance, the formation of hydrazone derivatives can lead to fluorescent compounds. nih.govgoogle.com The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and can be tuned by modifying the substituents. nih.govthermofisher.com For example, a pyrazole-amine derivative of 2-hydrazinylpyridine was found to exhibit weak fluorescence, which was significantly enhanced upon coordination with a metal ion like ZnCl₂. chemrxiv.org

Table 3: Spectroscopic Properties of a Fluorescent Hydrazone Derivative

Property Wavelength (nm)
Absorption Maximum (λ_abs) 354–360
Emission Maximum (λ_em) ~400

Data for a representative hydrazone derivative of 2-hydrazinylpyridine. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

The molecular ion peak in the mass spectrum provides the molecular weight of the compound. A key principle for nitrogen-containing compounds is the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass number. libretexts.org Since this compound (C₅H₇N₃) has three nitrogen atoms, its molecular ion peak would be expected at an odd m/z value.

The fragmentation of the molecular ion provides a "fingerprint" that can help to identify the compound. For amines, a common fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom, resulting in a resonance-stabilized cation. libretexts.org High-resolution mass spectrometry (HRMS) can provide highly accurate molecular weight measurements, allowing for the determination of the elemental composition of a molecule.

X-ray Crystallography for Precise Molecular and Crystal Structures

For derivatives of 2-hydrazinylpyridine, X-ray crystallography can provide unambiguous information on:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of atoms in the molecule, including the planarity of ring systems and the orientation of substituents.

Intermolecular interactions: Details of hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the packing of molecules in the crystal. researchgate.net

For example, a study on a palladium(II) complex with 2-hydrazinopyridine (B147025) revealed a planar structure around the metal center with a trans-orientation of the ligands. researchgate.net In another example, the crystal structure of (E)-3-chloro-2-(2-(4-methylbenzylidene)hydrazinyl)pyridine was determined, providing detailed information about its molecular geometry. researchgate.net

Targeted Research Applications of 2 Hydrazinylpyridin 3 Amine and Its Derivatives

Medicinal Chemistry and Drug Discovery Applications

The pyridine (B92270) ring is a common structural unit in many pharmaceuticals, and the addition of hydrazinyl and amino functional groups provides versatile points for chemical modification. researchgate.netijpsr.com This versatility allows for the synthesis of a wide array of derivatives with diverse biological activities, making 2-hydrazinylpyridin-3-amine and related compounds privileged scaffolds in drug discovery. nih.govfrontiersin.org

The this compound moiety serves as a key building block for the synthesis of various fused heterocyclic systems. Researchers have utilized its reactivity to construct novel molecular frameworks with potential pharmacological relevance. For instance, the reaction of 2-hydrazinopyridine (B147025) with aldehydes and isocyanides in three-component reactions can yield pyridotriazine scaffolds. acs.org By altering the reaction conditions and substituting isocyanides with other electrophiles like isocyanates or isothiocyanates, the synthesis can be directed to produce five-membered triazolopyridine scaffolds. acs.org

Multicomponent reactions (MCRs) are a powerful tool for creating complex molecules like 2-pyridone-containing heterocycles, which are considered privileged scaffolds in drug discovery due to their favorable physicochemical properties. nih.gov The reactivity of the hydrazinyl group in compounds like this compound allows for its incorporation into such complex structures. The synthesis of pyrazole (B372694) derivatives has also been achieved by reacting hydrazine (B178648) derivatives with α,β-unsaturated ketones. mdpi.com These synthetic strategies highlight the role of hydrazine-substituted pyridines in generating libraries of diverse heterocyclic compounds for biological screening.

Derivatives of hydrazine-containing pyridines have demonstrated significant potential as antimicrobial and antifungal agents. smolecule.com The pyridine scaffold itself is present in numerous compounds with established antimicrobial and antifungal activities. researchgate.netnih.gov

Research into nicotinic acid benzylidene hydrazide derivatives showed that compounds with specific substituents, such as nitro and dimethoxy groups, were highly active against bacterial strains like S. aureus and E. coli, and fungi such as C. albicans and A. niger. nih.gov Similarly, isonicotinic acid hydrazide derivatives have shown potent antimicrobial effects, sometimes exceeding the activity of standard drugs like norfloxacin (B1679917) and fluconazole (B54011). nih.gov

The synthesis of novel pyrido[2,3-d]pyrimidines from hydrazine precursors has also yielded compounds with significant antifungal activity. eurjchem.com Furthermore, a series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides, synthesized from a 4-chloropyridine-3-sulfonamide (B47618) precursor via a hydrazine-mediated cyclization, showed promising efficacy against various Candida species, with many derivatives being more potent than fluconazole. mdpi.com

Table 1: Antimicrobial Activity of Selected Pyridine Hydrazide Derivatives

Compound ClassTarget OrganismsKey FindingsReference(s)
Nicotinic acid benzylidene hydrazidesS. aureus, B. subtilis, E. coli, C. albicans, A. nigerNitro and dimethoxy substituted compounds showed the most activity, comparable to standard drugs. nih.gov
Isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazidesBacteria and FungiCompounds with Br, OCH3, and Cl groups exhibited activity better than norfloxacin and fluconazole. nih.gov
4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamidesCandida species, Rhodotorula mucilaginosaMany derivatives showed greater efficacy than fluconazole against tested fungal strains. mdpi.com

The emergence of viral pandemics like COVID-19 has spurred research into new antiviral agents. Pyridine derivatives have been identified as a promising class of compounds for this purpose. nih.gov The core structure is found in various agents with known antiviral properties against a range of viruses. researchgate.netnih.gov

Molecular docking studies have been employed to investigate the potential of pyridine derivatives to inhibit key proteins of the SARS-CoV-2 virus. nih.gov These computational studies suggest that pyridine-based molecules could act as effective inhibitors. For instance, terpyridine showed a strong binding affinity for multiple SARS-CoV-2 protein targets in silico. nih.gov

Synthetic efforts have focused on classes like epoxybenzooxocinopyridine derivatives. One such derivative, featuring a dihydroquinoxalin-2-one group, demonstrated antiviral activity against SARS-CoV-2 in cell cultures, with an efficacy comparable to the drug tilorone. mdpi.com Other studies have explored chalcogen-containing derivatives of nucleoside analogs like AZT, finding that organoselenium compounds linked to the nucleoside core were potent inhibitors of SARS-CoV-2 replication in cell-based assays. mdpi.com While not directly derived from this compound, these findings underscore the broad potential of modified heterocyclic structures in antiviral research.

Leishmaniasis is a parasitic disease for which current treatments have significant drawbacks, necessitating the search for new drugs. tandfonline.comtandfonline.com Hydrazone derivatives, often synthesized from hydrazines, are among the chemical classes that have been investigated for antileishmanial activity. tandfonline.comnih.gov

A series of substituted phenylethylidenehydrazinylpyridinium derivatives were synthesized and tested for their in vitro activity against Leishmania tropica. tandfonline.comtandfonline.com Several of these compounds, which are salts derived from a hydrazinyl-pyridine core, showed significantly higher potency than the reference drug, meglumine (B1676163) antimonate (B1203111). tandfonline.com The most active compounds in this series had IC₅₀ values as low as 6.90 µM against the promastigote form of the parasite. tandfonline.comtandfonline.com

The mechanism of action for related compounds, such as 2-pyrimidinyl hydrazone derivatives, has been found to involve causing mitochondrial depolarization and increasing intracellular reactive oxygen species (ROS) levels in the parasite. nih.gov Structure-activity relationship studies on other classes, like amine-linked flavonoids, have shown that the presence of a pyridylmethyl group attached to an amine linker can enhance antileishmanial activity. nih.gov

Table 2: Antileishmanial Activity of Pyridinium-Hydrazone Derivatives against L. tropica

CompoundIC₅₀ (µM)Activity ComparisonReference(s)
3d 6.90More active than reference tandfonline.com
5c 9.92More active than reference tandfonline.com
3b 11.69More active than reference tandfonline.com
3c 12.03More active than reference tandfonline.com
Meglumine antimonate (Reference) 20.49Standard drug tandfonline.com

Derivatives of this compound are actively researched as inhibitors of medically relevant enzymes, such as cholinesterases and cyclooxygenase-2 (COX-2).

Cholinesterase Inhibitors: Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key therapeutic agents for managing neurodegenerative diseases like Alzheimer's. jst.go.jpresearchgate.net Pyridine-based structures are found in known cholinesterase inhibitors like arecoline. openmedicinalchemistryjournal.com A series of pyridinium (B92312) salts containing a hydrazone linkage were synthesized and evaluated for their ability to inhibit both AChE and BuChE. jst.go.jp One compound, 4-[2-(1-(benzofuran-2-yl)ethylidene)hydrazinyl]-1-(3-phenylpropyl)pyridinium bromide (3b), was identified as a highly potent inhibitor of AChE with an IC₅₀ value of 0.23 µM, which was superior to the reference drug galantamine. jst.go.jp Molecular docking studies suggested that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. jst.go.jpnih.gov

COX-2 Inhibitors: Selective COX-2 inhibitors are important anti-inflammatory drugs with a better safety profile than non-selective NSAIDs. nih.govnih.gov Researchers have designed and synthesized new series of pyridine-containing compounds to target this enzyme. A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives were developed as selective COX-2 inhibitors. nih.gov The most potent compound from this series, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n), exhibited a very low IC₅₀ value of 0.07 µM and a high selectivity index for COX-2 over COX-1. nih.gov Other studies on pyridopyrimidinones also identified derivatives with superior COX-2 inhibition compared to the standard drug celecoxib. dovepress.com

The development of novel anticancer agents is a major focus of medicinal chemistry, and pyridine derivatives are a well-established scaffold in this area. researchgate.net The compound this compound itself has been described as an anticancer prodrug. cymitquimica.com

Hydrazone derivatives incorporating both pyridine and isatin (B1672199) moieties have been synthesized and evaluated for their antitumor properties. nih.gov A study testing these compounds against the A-2780 ovarian cancer cell line found that all tested derivatives showed promising activity. Seven of the compounds displayed higher cytotoxic activity than the standard drug docetaxel, with one derivative showing a particularly low IC₅₀ value. nih.gov Similarly, some of these compounds were also highly active against the MCF-7 breast cancer cell line. nih.gov Other research has focused on synthesizing various heterocyclic systems derived from 2,6-diaminopyridine, which have shown high activity against liver cancer cell lines (HEPG2), in some cases exceeding that of doxorubicin. researchgate.net

Table 3: Cytotoxic Activity of Selected Pyridine-Isatin Hydrazone Derivatives

Cell LineCompoundlog IC₅₀ (µM)Comparison with DocetaxelReference(s)
A-2780 (Ovarian Cancer)4b -0.4987More active nih.gov
A-2780 (Ovarian Cancer)4d -0.8138More active nih.gov
A-2780 (Ovarian Cancer)Docetaxel 0.2200Standard drug nih.gov
MCF-7 (Breast Cancer)4b -0.1293More active nih.gov
MCF-7 (Breast Cancer)4d -0.1700More active nih.gov
MCF-7 (Breast Cancer)Docetaxel 0.2400Standard drug nih.gov

Mechanistic Studies of Enzyme Function and Adduct Formation (e.g., Lysyl Oxidase)

Lysyl oxidase (LOX) and its family of enzymes are copper-dependent amine oxidases that play a crucial role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix. nih.govfrontiersin.org This process is vital for the integrity and stability of connective tissues. nih.gov The catalytic mechanism of LOX involves the oxidation of the ε-amino group of a lysine (B10760008) residue to an aldehyde, a reaction facilitated by the lysine tyrosylquinone (LTQ) cofactor. nih.govresearchgate.net

The study of LOX and its variants, such as lysyl oxidase-like 2 (LOXL2), has shed light on their diverse functions, which extend beyond the extracellular matrix to include roles in the cell nucleus. jbtr.or.kr For instance, LOXL2 has been shown to exhibit amine oxidase activity towards histone H2A, suggesting a role in regulating nuclear proteins. jbtr.or.kr The reaction mechanism of LOXL2 has been investigated using computational methods, revealing that the biosynthesis of the LTQ cofactor is a highly exothermic process. nih.gov

Derivatives of this compound can be utilized as probes to study the mechanisms of such enzymes. The hydrazine group is reactive and can form adducts with the aldehyde products of the LOX-catalyzed reaction or interact with the enzyme's active site. By studying these interactions, researchers can gain insights into the catalytic cycle, substrate specificity, and inhibition of these important enzymes.

Rational Drug Design Strategies (e.g., Molecular Hybridization, Bioisosteres)

Rational drug design is a process that involves creating new medications based on a thorough understanding of the biological target. researchgate.net This approach often utilizes strategies such as molecular hybridization and the application of bioisosteres to optimize the pharmacological properties of a lead compound. auctoresonline.org

Molecular Hybridization:

Molecular hybridization involves combining two or more pharmacophores from different drug molecules to create a new hybrid compound with potentially enhanced activity or a more desirable pharmacological profile. This strategy has been successfully employed in the development of novel therapeutic agents. For instance, researchers have synthesized hybrid molecules by combining pyridine-thiophene and 2-amino pyrimidine (B1678525) scaffolds, demonstrating the potential of this approach in generating new bioactive compounds.

Bioisosteres:

Bioisosteres are substituents or groups that have similar chemical or physical properties and can produce broadly similar biological effects. auctoresonline.orgmdpi.com The replacement of a functional group with a bioisostere can lead to improvements in a molecule's potency, selectivity, metabolic stability, or pharmacokinetic properties. auctoresonline.org For example, a tri-substituted acylhydrazine has been explored as a bioisostere for a tertiary amide in the development of HCV NS5B polymerase inhibitors. nih.gov Similarly, 2-difluoromethylpyridine has been investigated as a bioisosteric replacement for pyridine-N-oxide in the design of quorum sensing inhibitors. nih.gov The use of bioisosteres allows for the fine-tuning of a drug candidate's properties to enhance its therapeutic potential. cambridgemedchemconsulting.com

Materials Science and Chemical Sensing Applications

The unique chemical properties of this compound and its derivatives also make them valuable in the field of materials science, particularly in the development of fluorescent probes and sensors.

Development of Functional Fluorescent Probes for Bioimaging

Fluorescent probes are indispensable tools for visualizing and tracking biological processes in living cells and organisms. mdpi.comthno.orgnih.gov Derivatives of this compound can be used to construct novel fluorescent probes for bioimaging. vulcanchem.com The hydrazine group can react with specific analytes, leading to a change in the fluorescence properties of the molecule. This "turn-on" or ratiometric response allows for the selective detection of the target analyte. mdpi.com For example, new fluorophores based on pyridylhydrazinyl aldehyde hydrozone have been developed, exhibiting intramolecular charge transfer characteristics that are useful for sensing applications. sioc-journal.cn

Advanced Sensing Technologies for Environmental Analytes

The development of sensitive and selective methods for detecting environmental pollutants is of paramount importance. researchgate.net Schiff base compounds, which can be synthesized from this compound and an appropriate aldehyde or ketone, are excellent candidates for the development of chemosensors for toxic and heavy metal cations. nih.govencyclopedia.pub The imine group of the Schiff base can coordinate with metal ions, causing a detectable change in the compound's spectroscopic properties. nih.gov This principle has been used to design fluorescent probes for the detection of hydrazine in environmental water samples. researchgate.net

Contributions to Photophysical Material Development

The photophysical properties of molecules are central to their application in various materials and technologies. Pyrazole derivatives, which can be synthesized from hydrazine-containing compounds, are known to possess interesting photophysical properties, including fluorescence and intramolecular charge transfer (ICT). mdpi.com These properties make them suitable for the development of organic materials for applications such as sensors and optoelectronics. mdpi.com The synthesis of triazaborolopyridinium compounds from hydrazinylpyridines has also been explored for the creation of fluorescent dyes with tunable photophysical properties. google.com

Q & A

Basic Research Question

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to quantify impurities .
  • Stability studies : Store samples at –20°C under argon; monitor degradation via UV-Vis (λmax ~270 nm) over 30 days .
  • Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values to verify synthetic accuracy .

How do solvent effects influence the catalytic activity of this compound in metal-free organocatalysis?

Advanced Research Question
Solvent polarity and proticity significantly impact hydrogen-bonding interactions:

  • Polar aprotic solvents (e.g., DMSO): Enhance hydrazine’s nucleophilicity but may deactivate electrophilic substrates .
  • Protic solvents (e.g., MeOH): Stabilize transition states via H-bonding but compete with substrate binding .
  • Kinetic profiling : Conduct time-resolved FTIR to correlate solvent dielectric constants with reaction rates .

What strategies mitigate side reactions during functionalization of this compound?

Advanced Research Question

  • Protecting groups : Temporarily block the hydrazine moiety with Boc anhydride to prevent unwanted cyclization .
  • Low-temperature kinetics : Perform reactions at –10°C to suppress exothermic side pathways (e.g., dimerization) .
  • In situ monitoring : Use ReactIR to detect intermediate formation and adjust reagent addition rates dynamically .

How can researchers validate the biological activity of this compound derivatives without commercial reference standards?

Advanced Research Question

  • Structure-activity relationship (SAR) : Synthesize analogs with systematic substituent variations and test against target enzymes .
  • Docking simulations : Use AutoDock Vina to predict binding affinities for kinases or oxidoreductases .
  • Positive controls : Compare activity with structurally related compounds (e.g., 2-amino-3-hydroxypyridine derivatives) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydrazinylpyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-Hydrazinylpyridin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.